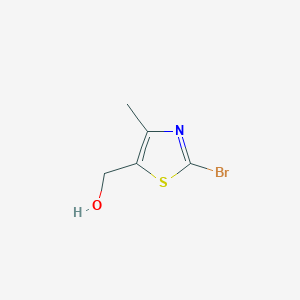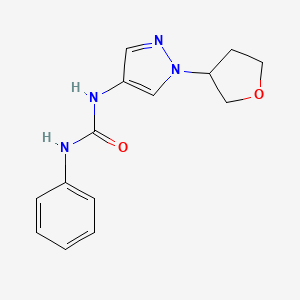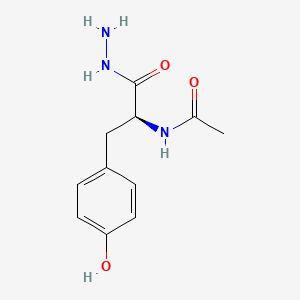
(2S)-2-Isoquinolin-5-ylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Isoquinolin-5-ylpropan-1-ol is a chemical compound that belongs to the isoquinoline family. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurological disorders, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol involves the inhibition of various enzymes and proteins in the body. It inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and proliferation. Additionally, ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol are diverse and specific to its application. In cancer cells, it induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. In Alzheimer's disease, it inhibits the formation of amyloid-beta plaques by inhibiting beta-secretase activity. In cardiovascular diseases, it inhibits the proliferation of smooth muscle cells by inhibiting PKC activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol in lab experiments include its specificity to its (S)-enantiomer, its diverse biochemical and physiological effects, and its potential therapeutic applications in various fields of medicine. However, the limitations of using ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol in lab experiments include its limited solubility in water, its potential toxicity at higher concentrations, and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
The future directions for ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol research include the development of more efficient and cost-effective synthesis methods, the determination of its safety and efficacy in humans, and the identification of its potential therapeutic applications in other fields of medicine. Additionally, further studies are needed to determine the optimal dosage and administration of ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol in various diseases and conditions.
Méthodes De Synthèse
The synthesis of ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol involves the reaction between isoquinoline and 2-bromo-1-phenylpropane in the presence of a base such as potassium carbonate. The reaction yields a racemic mixture of (±)-2-Isoquinolin-5-ylpropan-1-ol, which can be separated into its enantiomers using chiral chromatography. The separation of enantiomers is essential as the biological activity of ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol is specific to its (S)-enantiomer.
Applications De Recherche Scientifique
((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol has shown promising results in various scientific research applications. It has been studied for its anticancer properties, where it induces apoptosis (programmed cell death) in cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, where it inhibits the formation of amyloid-beta plaques in the brain. Additionally, ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol has been studied for its effects on cardiovascular diseases, where it has been shown to inhibit the proliferation of smooth muscle cells in blood vessels.
Propriétés
IUPAC Name |
(2S)-2-isoquinolin-5-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)11-4-2-3-10-7-13-6-5-12(10)11/h2-7,9,14H,8H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAPOWLFSAASMP-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC2=C1C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=CC2=C1C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Isoquinolin-5-ylpropan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Fluorophenyl)methoxy]-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2751778.png)

![3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine](/img/structure/B2751782.png)

![2-[[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2751787.png)

![Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2751791.png)
![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2751794.png)
![1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl-](/img/structure/B2751795.png)
![(Z)-4-(5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2751796.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2751799.png)